(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol
Description
(2S)-2-(tert-Butoxy)-3-phenylpropan-1-ol is a chiral secondary alcohol featuring a phenyl group at the C3 position and a tert-butoxy ether moiety at the C2 position. Its stereochemistry (S-configuration at C2) and functional groups make it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butoxy group provides steric bulk, which can influence reaction selectivity and molecular conformation, while the hydroxyl group enables participation in hydrogen bonding or further derivatization .
Properties
CAS No. |
2648869-67-2 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol typically involves the reaction of a suitable precursor with tert-butyl alcohol under specific conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is carried out under controlled temperature and pressure to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Alkoxy and Sulfonyl Substituents
a) (S)-1-Isopropoxy-3-(phenylsulfonyl)propan-2-ol
- Structure : Differs in the substituents at C1 (isopropoxy vs. tert-butoxy) and C3 (phenylsulfonyl vs. phenyl).
- Synthesis : Prepared via nucleophilic ring-opening of an epoxide using benzenesulfinic acid, yielding a 33% isolated product .
- The phenylsulfonyl group in the analogue increases polarity and electron-withdrawing effects, contrasting with the electron-rich phenyl group in the target compound.
| Property | (2S)-2-(tert-Butoxy)-3-phenylpropan-1-ol | (S)-1-Isopropoxy-3-(phenylsulfonyl)propan-2-ol |
|---|---|---|
| Molecular Weight | ~222.3 g/mol | ~256.3 g/mol |
| Polarity | Moderate (phenyl, ether) | High (sulfonyl group) |
| Stereochemical Influence | tert-Butoxy enhances steric control | Sulfonyl group may direct regioselectivity |
b) (2S,4R)-4-(tert-Butoxy)pyrrolidine Derivatives
- Structure : Pyrrolidine-based compounds with tert-butoxy groups, such as (2S,4R)-4-(tert-butoxy)-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid .
- Function : The tert-butoxy group acts as a protecting group for hydroxyl moieties during synthesis.
- Comparison: The tert-butoxy group in both compounds enhances solubility in organic solvents and stability under acidic conditions. The target compound’s propanol backbone offers greater flexibility compared to the rigid pyrrolidine ring.
Compounds with Aromatic and Hydroxyl Functionality
a) 3-((1'R,2'R)-3'-Benzyloxy-2'-hydroxy-1'-phenylpropyl-1'-amino)-(1R,2S)-1-fluoro-1-phenylpropan-2-ol
- Structure: Contains benzyloxy, hydroxyl, and fluoro substituents on a propanol backbone .
- The fluorine atom in this analogue may alter electronic properties and metabolic stability compared to the target’s tert-butoxy group.
Building Blocks with tert-Butoxycarbonyl (Boc) Groups
- Example: (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid .
- Comparison :
- Boc groups are typically used for amine protection, whereas the tert-butoxy group in the target compound serves as a permanent structural feature.
- Both groups improve solubility and reduce aggregation in synthetic intermediates.
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